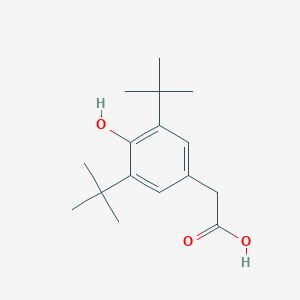

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Descripción

3,5-Di-tert-butyl-4-hydroxyphenylacetic acid (CAS: 1611-03-6) is a synthetic phenolic antioxidant characterized by a phenylacetic acid backbone substituted with two tert-butyl groups at the 3,5 positions and a hydroxyl group at the para position. Its molecular formula is C₁₆H₂₄O₃, with a molecular weight of 264.37 g/mol . The tert-butyl groups enhance lipophilicity, while the carboxylic acid moiety contributes to moderate water solubility, distinguishing it from non-polar analogs like butylated hydroxytoluene (BHT).

Propiedades

IUPAC Name |

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMGIWHWWWXXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379388 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-03-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Michael Addition of 2,6-Di-Tert-Butylphenol and Methyl Acrylate

The foundational step involves a Michael addition between 2,6-di-tert-butylphenol and methyl acrylate, catalyzed by sodium methoxide. Key parameters include:

Table 1: Representative Reaction Parameters from Patent CN103664612A

| Parameter | Value Range |

|---|---|

| Phenol:Methacrylate Ratio | 1.0–2.0 : 0.5–1.0 |

| Sodium Methoxide Loading | 0.1–0.2 parts per part phenol |

| Reaction Time (Step 1) | 1.5 hours (acrylate addition) |

| Post-Addition Heating | 2–3 hours at 80–85°C |

| Final Yield | 79.9% (reported in Example 1) |

Alternative Synthetic Approaches

Direct Carboxylation of 3,5-Di-Tert-Butylphenol

Direct introduction of a carboxylic acid group via Friedel-Crafts acylation is hindered by steric effects. Alternative strategies, such as using chloroacetic acid under Ullmann coupling conditions, have been explored but face scalability challenges due to low yields (<50%).

Glycine Condensation Routes

Amino derivatives (e.g., CAS 65559-23-1) are synthesized via condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with glycine. While this route is tangential to the target acid, it highlights the versatility of phenolic intermediates in generating structurally related compounds.

Critical Analysis of Process Challenges

Steric Hindrance and Reaction Efficiency

The tert-butyl groups impede reagent access to the reactive para position, necessitating:

-

Prolonged reaction times (≥3 hours for Michael addition).

-

Excess methyl acrylate (1.5–2.0 equivalents) to drive equilibrium.

Purification and Yield Optimization

-

Crystallization : Post-reaction, the product is isolated via cooling crystallization at 0°C, achieving >98% purity.

-

Neutralization : Acetic acid (pH 5–6) quenches residual base, minimizing side reactions.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Sodium methoxide, while effective, requires neutralization with acetic acid, generating sodium acetate waste. Membrane filtration or solvent recovery systems could enhance sustainability.

Análisis De Reacciones Químicas

Types of Reactions

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Catalysts like palladium on carbon (Pd/C) or Lewis acids are employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various alkyl or aryl-substituted phenylacetic acids.

Aplicaciones Científicas De Investigación

Antioxidant Applications

DTBHA is primarily recognized for its antioxidant capabilities, which make it valuable in several industries:

1.1. Polymer Stabilization

DTBHA is widely used as an antioxidant in polymer formulations to enhance thermal stability and prolong service life. It helps prevent oxidative degradation in materials such as plastics and rubber.

| Application | Material Type | Benefits |

|---|---|---|

| Antioxidant | Polypropylene | Increases thermal stability |

| Antioxidant | Polyethylene | Reduces oxidative degradation |

1.2. Food Industry

In the food sector, DTBHA is utilized to prevent rancidity in fats and oils, thus extending shelf life. Its effectiveness in food preservation has been documented in various studies.

Biomedical Research

Recent studies have highlighted DTBHA's potential in biomedical applications:

2.1. Cardiovascular Research

Research indicates that derivatives of DTBHA may have protective effects against cardiac arrhythmias. The compound's ability to modulate oxidative stress is being explored for therapeutic applications in cardiovascular diseases .

2.2. Metabolism Studies

A notable study identified fenozan acid, a metabolite of DTBHA, as a urinary biomarker for human exposure to phenolic antioxidants. This finding suggests that DTBHA could be relevant in assessing human exposure to environmental contaminants derived from synthetic antioxidants .

Lubricant Formulations

DTBHA has been incorporated into lubricant compositions due to its superior antioxidant properties compared to other compounds. It enhances the performance and longevity of lubricants by reducing oxidation .

4.1. Polymer Aging Studies

A study comparing the aging effects of various antioxidants on polypropylene showed that samples containing DTBHA exhibited significantly less degradation over time compared to those with traditional antioxidants . This underscores its effectiveness in maintaining polymer integrity.

4.2. Human Exposure Assessment

In a comprehensive analysis of urine samples from U.S. donors, fenozan acid was detected in a high percentage of cases, indicating prevalent exposure to DTBHA derivatives through environmental pathways . This study emphasizes the compound's significance in environmental health research.

Mecanismo De Acción

The antioxidant properties of 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxy group on the phenyl ring plays a crucial role in this process. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and materials .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 3,5-di-tert-butyl-4-hydroxyphenylacetic acid with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 1611-03-6 | C₁₆H₂₄O₃ | 264.37 | Phenolic hydroxyl, carboxylic acid | Polymer stabilization, antioxidant research |

| 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid | 20170-32-5 | C₁₇H₂₆O₃ | 278.39 | Phenolic hydroxyl, propionic acid | Life sciences research, intermediates |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 13003-12-4* | C₁₅H₂₂O₃ | 250.33 | Phenolic hydroxyl, benzoic acid | Chemical synthesis, polymer additives |

| Butylated hydroxytoluene (BHT) | 128-37-0 | C₁₅H₂₄O | 220.35 | Phenolic hydroxyl, methyl groups | Food preservative, industrial antioxidant |

| Caffeic acid | 331-39-5 | C₉H₈O₄ | 180.16 | 3,4-dihydroxyphenyl, acrylic acid | Natural antioxidant, dietary supplements |

Note: CAS for 3,5-di-tert-butyl-4-hydroxybenzoic acid inferred from synthesis methods in .

Antioxidant Activity

- DPPH Radical Scavenging : Derivatives of BHT, such as a benzylidene-isoxazolone compound, exhibited superior DPPH scavenging (89.2% at 100 µM) compared to BHT (72.5%) and ascorbic acid (93.5%) . While direct data for this compound is unavailable, its structural similarity to BHT suggests comparable or enhanced activity due to the electron-donating tert-butyl groups and stabilizing carboxylic acid moiety.

- Nitric Oxide Scavenging: The same benzylidene-isoxazolone derivative showed 68.4% NO scavenging at 100 µM, outperforming BHT (52.1%) . The carboxylic acid group in phenylacetic acid analogs may enhance radical stabilization via resonance.

- Caffeic Acid : As a natural antioxidant, caffeic acid’s 3,4-dihydroxyphenyl group provides high reactivity but lower lipid solubility compared to synthetic tert-butyl derivatives .

Physicochemical Properties

- Lipophilicity : The tert-butyl groups in all analogs increase lipid solubility, making them suitable for hydrophobic matrices. The phenylacetic acid derivative (logP ~3.5 estimated) is less lipophilic than BHT (logP ~5.1) but more than caffeic acid (logP ~1.1) .

- Acidity : The carboxylic acid group in phenylacetic/propionic acid derivatives (pKa ~4.5–5.0) increases water solubility compared to BHT (pKa ~10), enabling broader formulation applications .

Actividad Biológica

3,5-Di-tert-butyl-4-hydroxyphenylacetic acid (DTBHA) is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₆H₂₄O₃

- Molecular Weight : 264.37 g/mol

- Melting Point : 154–158 °C

- CAS Number : 1611-03-6

DTBHA exhibits its biological activity primarily through its antioxidant properties. The presence of two tert-butyl groups enhances its lipophilicity, allowing it to effectively scavenge free radicals and inhibit oxidative stress in biological systems. This property is crucial in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

1. Antioxidant Activity

DTBHA has demonstrated significant antioxidant activity. It scavenges free radicals, thereby protecting cellular components from oxidative damage. The following table summarizes its effectiveness compared to other antioxidants:

| Compound | % Inhibition of DPPH Radical (100μM) | % Inhibition of Lipid Peroxidation (100μM) |

|---|---|---|

| DTBHA | 70.8% | 77.4% |

| Trolox | 82.4% | 81.4% |

These results indicate that DTBHA is a potent antioxidant, comparable to well-known standards like Trolox .

2. Anti-inflammatory Effects

Research indicates that DTBHA possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

3. Neuroprotective Effects

In animal models, DTBHA has been shown to provide neuroprotection against oxidative stress-induced neuronal damage. This effect is attributed to its ability to modulate signaling pathways related to apoptosis and inflammation in neuronal cells .

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the antioxidant efficacy of DTBHA in human neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with DTBHA compared to untreated controls.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving lipopolysaccharide (LPS)-stimulated macrophages, DTBHA treatment resulted in a marked decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the synthesis of derivatives of DTBHA to enhance its biological activities further. These derivatives are being investigated for improved solubility and bioavailability, which could lead to more effective therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Di-tert-butyl-4-hydroxyphenylacetic acid in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or carboxylation of a phenolic precursor. For example, tert-butyl groups can be introduced via alkylation of 4-hydroxyphenylacetic acid using tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthetic purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

-

1H/13C NMR : Essential for confirming the structure, particularly the tert-butyl groups (δ ~1.3 ppm for 1H; δ ~29-35 ppm for 13C) and the acetic acid moiety (δ ~3.5 ppm for 1H; δ ~170 ppm for 13C) .

-

HPLC : Used for purity analysis. A mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) achieves baseline separation of impurities. System suitability tests ensure column efficiency (e.g., USP plate count >2000) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z ~278.39 for [M+H]⁺) .

Technique Key Data References NMR tert-butyl signals, acetic acid protons HPLC Retention time, purity >98% HRMS m/z 278.39 (C₁₇H₂₆O₃)

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity analysis when using HPLC under varying mobile phase conditions?

- Methodological Answer : Discrepancies often arise from pH sensitivity or column degradation. Standardize the mobile phase using a buffer system (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to stabilize ionization of the phenolic -OH group. Perform column conditioning with 10–20 column volumes of mobile phase before analysis. Validate method robustness by testing ±2% organic solvent variation and ±0.2 pH unit shifts . For trace impurities, use diode-array detection (DAD) to identify co-eluting species .

Q. What computational approaches are recommended for predicting the reactivity of this compound in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the tert-butyl substituents on the phenolic ring. Transition state analysis predicts activation barriers for esterification or amidation reactions. Machine learning tools (e.g., ICReDD’s reaction path algorithms) integrate experimental data to prioritize high-yield reaction conditions .

Q. How should accelerated stability studies be designed to evaluate the degradation pathways of this compound under thermal and photolytic stress?

- Methodological Answer :

-

Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products via LC-MS to identify pathways (e.g., decarboxylation or tert-butyl cleavage) .

-

Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor hydroxyl radical formation using ESR spectroscopy. Protect the compound in amber glass or with antioxidants like BHT .

Condition Key Degradation Products Analytical Tools Thermal Decarboxylated derivative LC-MS, NMR Photolytic Quinone derivatives ESR, HPLC-DAD

Data Contradiction Analysis

Q. How to reconcile conflicting data on the antioxidant activity of this compound across different assay models?

- Methodological Answer : Discrepancies may arise from assay-specific interference (e.g., DPPH vs. ORAC assays). Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.